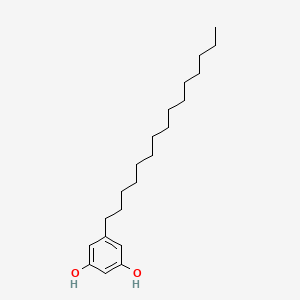

5-Pentadecylresorcinol

Descripción

5-Pentadecylresorcinol has been reported in Ardisia brevicaulis, Hordeum vulgare, and other organisms with data available.

allergen from cashew nut shell oil; as adipostatin found as inhibitor of glycerol-3-phosphate dehydrogenase from Streptomyces; Also found in bees; do not confuse with cardol, RN 57486-25-6, MF unknown;

Propiedades

IUPAC Name |

5-pentadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVSCMOUFCNCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062875 | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3158-56-3 | |

| Record name | 5-Pentadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pentadecylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PENTADECYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1FU33YCG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 - 96 °C | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Pentadecylresorcinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pentadecylresorcinol, a member of the alkylresorcinol family, is a phenolic lipid characterized by a resorcinol ring with a 15-carbon alkyl chain at the 5-position. This compound, also known as Cardol, has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antifungal, antibacterial, and potential anticancer properties. Understanding its natural origins and distribution is paramount for its exploration as a lead compound in drug discovery and development. This technical guide provides an in-depth overview of the natural sources, quantitative distribution, biosynthesis, and analytical methodologies for this compound.

Natural Sources and Distribution

This compound is primarily a plant metabolite, but its presence has also been confirmed in fungi, algae, and sponges, highlighting its widespread distribution across different biological kingdoms.

Plants: The most well-documented sources of this compound are plants, particularly in the Anacardiaceae family. It is notably found in the peel and flesh of unripe mangoes (Mangifera indica)[1]. Its presence has also been reported in other plants, including Goji berries and in the wood of Grevillea banksii[1].

Fungi: While predominantly a plant secondary metabolite, this compound has been isolated from fungi. Notably, it is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679[2][3][4][5][6]. Its discovery has also been reported in a species of Fusarium[3][4][5]. This indicates that the biosynthetic machinery for this compound is not exclusive to the plant kingdom.

Marine Organisms: The marine environment is another source of this compound. It has been identified in various marine organisms, including algae and sponges[6][7]. The ecological role of this compound in these organisms is an area of ongoing research.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the source organism, tissue type, and developmental stage. The following table summarizes the available quantitative data for 5-alk(en)ylresorcinols, with a specific focus on the C15:0 homolog, this compound.

| Natural Source | Tissue | Concentration (mg/kg of Dry Matter) | Homologue Composition (C15:0 %) | Reference |

| Mangifera indica (Mango) | Peel | 79.3 - 1850.5 | 6.1 | [8] |

| Mangifera indica (Mango) | Pulp | 4.9 - 187.3 | 6.1 | [8] |

Note: The reported concentrations are for total alk(en)ylresorcinols. The percentage of the C15:0 homologue (this compound) is provided to estimate its proportion.

Biosynthesis of this compound

The biosynthesis of 5-alkylresorcinols, including this compound, is believed to follow a polyketide pathway. The pathway initiates with a fatty acid precursor, which undergoes condensation with malonyl-CoA units, catalyzed by type III polyketide synthase (PKS) enzymes[3].

A key step in the biosynthesis is the identification of the "starter" unit, which has been shown to be a fatty acid or its equivalent. In rice seedlings, feeding experiments with odd-carbon fatty acid esters led to a significant increase in the corresponding 5-alkylresorcinol homologs with even-carbon chains, shorter by one carbon than the supplied fatty acid. This confirms that the fatty acid unit acts as a direct precursor to the alkyl side chain[7].

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Experimental Protocols

Extraction and Purification of this compound from Mango Peel

This protocol is based on methodologies for the extraction of phenolic compounds from mango peels[9][10][11][12].

-

Sample Preparation: Fresh mango peels are washed, dried, and ground into a fine powder.

-

Extraction: The mango peel powder is subjected to solvent extraction. A mixture of ethanol and water (e.g., 80% ethanol) is commonly used. The extraction can be performed at room temperature with continuous agitation for a defined period (e.g., 2 hours). The process is repeated multiple times to ensure maximum recovery.

-

Filtration and Concentration: The resulting extract is filtered to remove solid particles. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Purification: The crude extract is further purified using chromatographic techniques. Column chromatography using silica gel is a common method. The column is eluted with a gradient of solvents, such as hexane and ethyl acetate, to separate the different components. Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.

-

Characterization: The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound is typically performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS)[2][8][13].

-

Standard Preparation: A standard stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: A known amount of the dried extract is dissolved in the mobile phase or a suitable solvent to a known volume. The solution is filtered through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is common.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance. For more sensitive and selective detection, LC-MS or LC-MS/MS can be used.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standards.

The following diagram illustrates a general workflow for the extraction and quantification of this compound.

References

- 1. This compound analytical standard 3158-56-3 [sigmaaldrich.com]

- 2. This compound analytical standard | 3158-56-3 [sigmaaldrich.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of 5-alkylresorcinol in rice: incorporation of a putative fatty acid unit in the 5-alkylresorcinol carbon chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] EXTRACTION OF PHENOLIC COMPOUNDS FROM MANGO PEELS | Semantic Scholar [semanticscholar.org]

- 11. Mango Peels as an Industrial By-Product: A Sustainable Source of Compounds with Antioxidant, Enzymatic, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound analytical standard | 3158-56-3 [sigmaaldrich.com]

The Biosynthesis of 5-Pentadecylresorcinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pentadecylresorcinol is a member of the alkylresorcinol family, a class of phenolic lipids found in various plants, bacteria, and fungi.[1][2] These compounds are of significant interest due to their diverse biological activities, including antimicrobial, cytotoxic, and allelopathic properties.[3][4] In plants, this compound and related alkylresorcinols are believed to function as phytoanticipins, providing a pre-formed chemical defense against pathogens and competitors.[1][2] This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, with a focus on the core biochemical reactions, key enzymes, and experimental methodologies used for its study.

Core Biosynthesis Pathway

The biosynthesis of this compound in plants is a fascinating example of polyketide synthesis, orchestrated by a specific class of enzymes known as Type III polyketide synthases (PKSs).[3][5] These enzymes, termed alkylresorcinol synthases (ARSs), catalyze the formation of the characteristic resorcinolic ring and the attachment of the pentadecyl alkyl chain.[1][5]

The synthesis commences with a fatty acyl-CoA starter unit, which for this compound is hexadecanoyl-CoA. This starter molecule undergoes a series of three sequential condensation reactions with malonyl-CoA as the extender unit.[1][3][5] This iterative process elongates the fatty acyl chain by two carbons in each step, leading to the formation of a linear tetraketide intermediate.[5]

The crucial step in the formation of the resorcinolic ring is the intramolecular C-2 to C-7 aldol condensation of this tetraketide intermediate.[6] This cyclization reaction, followed by aromatization, results in the formation of an alkylresorcylic acid.[6] In many cases, this intermediate is unstable and readily undergoes non-enzymatic decarboxylation to yield the final product, this compound.[6]

Key Enzymes and Genes

Research has led to the identification and characterization of specific ARS genes and their corresponding enzymes in several plant species, most notably in the Poaceae family.

In Sorghum bicolor , two key enzymes, ARS1 and ARS2 , have been identified and shown to be crucial for the production of sorgoleone, an allelopathic benzoquinone for which this compound is a precursor.[4] These enzymes are preferentially expressed in the root hairs, the primary site of sorgoleone synthesis.[4]

In rice (Oryza sativa ), two homologous enzymes, ARAS1 (alkylresorcylic acid synthase 1) and ARAS2 , have been characterized.[6] These enzymes also catalyze the formation of alkylresorcylic acids from fatty acyl-CoA and malonyl-CoA precursors.[6] Genome mining has suggested the presence of additional ARS-like genes in rice, indicating a potential for a wider range of alkylresorcinol biosynthesis.[5]

Quantitative Data

While extensive research has elucidated the biosynthetic pathway, detailed quantitative data on enzyme kinetics and metabolite concentrations remain somewhat limited in the public domain. The following table summarizes available information and highlights areas for future investigation.

| Parameter | Organism | Enzyme/Metabolite | Value | Notes |

| Enzyme Kinetics | ||||

| Substrate Specificity | Sorghum bicolor | ARS1 & ARS2 | Active with a range of fatty acyl-CoAs (C10-C20) | - |

| Oryza sativa | ARAS1 & ARAS2 | Active with a range of fatty acyl-CoAs | - | |

| Km | - | - | Data not readily available | Further research is needed to determine the Michaelis-Menten constants for various substrates. |

| kcat | - | - | Data not readily available | The catalytic turnover number for plant ARS enzymes is an area for future investigation.[7][8] |

| Metabolite Concentration | ||||

| This compound | Sorghum bicolor | Tissues (stems, leaves) | Varies by hybrid and environmental conditions | Specific concentrations of this compound are not detailed, though general chemical component concentrations are studied.[9][10] |

| Oryza sativa | Seedlings | Accumulates as a defense compound | Quantitative data on the precise concentration in different tissues is not widely reported.[6] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Alkylresorcinol Synthase

This protocol describes the expression of a plant ARS in Escherichia coli and its subsequent purification, a crucial step for in vitro characterization.[11][12][13]

a. Gene Cloning and Vector Construction:

-

Isolate total RNA from the plant tissue of interest (e.g., sorghum root hairs).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the target ARS gene (e.g., SbARS1) using gene-specific primers with appropriate restriction sites.

-

Clone the amplified PCR product into an expression vector (e.g., pET-28a(+)), which often includes a purification tag like a hexahistidine (His6)-tag.

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours (e.g., 4-16 hours) to enhance the solubility of the recombinant protein.

c. Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged ARS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and size.

-

If necessary, perform further purification steps like size-exclusion chromatography to obtain a highly pure enzyme preparation.

In Vitro Enzyme Assay for Alkylresorcinol Synthase

This assay is used to determine the activity and substrate specificity of the purified ARS enzyme.

a. Reaction Mixture:

-

Purified ARS enzyme (1-5 µg)

-

Fatty acyl-CoA starter unit (e.g., hexadecanoyl-CoA) (50-100 µM)

-

[2-14C]Malonyl-CoA (as the extender unit and for radiolabeling) (100-200 µM, specific activity ~1.85 GBq/mol)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Dithiothreitol (DTT) (1 mM)

-

Total reaction volume: 50-100 µL

b. Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified ARS enzyme.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding an acidic solution (e.g., 10 µL of 20% HCl) to protonate the products and facilitate their extraction.

-

Extract the radioactive products with an organic solvent (e.g., ethyl acetate) by vortexing and then centrifuging to separate the phases.

-

Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried residue in a small volume of a suitable solvent (e.g., methanol).

-

Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection to identify and quantify the formed this compound.

Quantitative Analysis of this compound in Plant Tissues by HPLC-MS

This protocol outlines a method for the extraction and quantification of this compound from plant material.[14][15]

a. Sample Preparation and Extraction:

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue and then grind it into a fine powder.

-

Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable organic solvent (e.g., methanol or a mixture of methanol and chloroform) at room temperature with shaking for several hours.

-

Centrifuge the mixture to pellet the plant debris.

-

Collect the supernatant and repeat the extraction process on the pellet to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent to dryness under reduced pressure.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

b. HPLC-MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B over a period of 20-30 minutes.

-

Flow Rate: 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Analysis: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of this compound based on its specific mass-to-charge ratio (m/z).

-

-

Quantification:

-

Generate a standard curve using a pure standard of this compound of known concentrations.

-

Calculate the concentration of this compound in the plant extracts by comparing the peak areas to the standard curve.

-

Gene Expression Analysis of Alkylresorcinol Synthase Genes by qRT-PCR

This protocol allows for the quantification of ARS gene transcripts in different plant tissues or under various experimental conditions.[16][17][18]

a. RNA Extraction and cDNA Synthesis:

-

Follow the protocol for RNA extraction as described in the heterologous expression section (Protocol 1a).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

b. qRT-PCR:

-

Primer Design: Design gene-specific primers for the target ARS gene and a stable reference gene (e.g., actin or ubiquitin) for normalization. Primers should typically amplify a product of 100-200 base pairs.

-

Reaction Mixture:

-

SYBR Green qPCR Master Mix

-

Forward and reverse primers (final concentration of 200-500 nM each)

-

Diluted cDNA template

-

Nuclease-free water to the final reaction volume (e.g., 10-20 µL)

-

-

PCR Program:

-

Initial denaturation (e.g., 95°C for 5-10 minutes).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melting curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target ARS gene using the ΔΔCt method.

-

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is tightly regulated and integrated with the plant's overall metabolism and response to environmental cues. The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for its investigation.

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for studying this compound biosynthesis.

Regulation of Biosynthesis

The production of this compound is a regulated process, influenced by developmental cues and environmental stimuli.[19][20][21] The expression of ARS genes has been shown to be tissue-specific, as seen with their high expression in the root hairs of Sorghum bicolor.[4] Furthermore, the accumulation of alkylresorcinols in rice seedlings suggests a role in early-stage defense.[6]

Environmental stressors such as pathogen attack, wounding, and nutrient limitation are known to induce the production of various secondary metabolites in plants, and it is likely that 5-alkylresorcinol biosynthesis is similarly regulated.[19][20] The signaling pathways involved may include jasmonic acid (JA) and salicylic acid (SA) signaling, which are key regulators of plant defense responses. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate the expression of genes involved in secondary metabolism and are potential candidates for controlling ARS gene expression.[19] However, the specific regulatory networks governing this compound biosynthesis are an active area of research.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a well-defined pathway involving Type III polyketide synthases. Significant progress has been made in identifying the key enzymes and genes in model plant systems like sorghum and rice. However, several areas warrant further investigation. A deeper understanding of the enzyme kinetics and the factors regulating ARS gene expression will be crucial for a complete picture of this pathway. Furthermore, metabolic engineering approaches could be employed to enhance the production of these bioactive compounds for applications in agriculture and medicine. The detailed protocols and information provided in this guide serve as a valuable resource for researchers aiming to unravel the complexities of this compound biosynthesis and harness its potential.

References

- 1. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Alkylresorcinol synthases expressed in Sorghum bicolor root hairs play an essential role in the biosynthesis of the allelopathic benzoquinone sorgoleone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylresorcylic acid synthesis by type III polyketide synthases from rice Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical concentrations and biological activities of Sorghum bicolor alcoholic extracts [agris.fao.org]

- 11. Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins | Springer Nature Experiments [experiments.springernature.com]

- 13. Expression, purification and crystallization of a plant type III polyketide synthase that produces diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RT-qPCR for Gene Expression Analysis [bio-protocol.org]

- 19. mdpi.com [mdpi.com]

- 20. The stressing point: how plants respond to environmental stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Environmental Stimuli and Phytohormones in Anthocyanin Biosynthesis: A Comprehensive Review [mdpi.com]

5-Pentadecylresorcinol: A Potent Inhibitor of Glycerol-3-Phosphate Dehydrogenase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pentadecylresorcinol, also known as Adipostatin A, has been identified as a potent inhibitor of glycerol-3-phosphate dehydrogenase (GPDH), a key enzyme at the intersection of glycolysis and lipid metabolism. This technical guide provides a comprehensive overview of this compound's inhibitory action on GPDH, including its quantitative inhibitory data, detailed experimental protocols for assessing its activity, and the implicated signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of targeting GPDH.

Introduction to Glycerol-3-Phosphate Dehydrogenase (GPDH)

Glycerol-3-phosphate dehydrogenase (GPDH) is a pivotal enzyme that exists in two main isoforms: a cytosolic, NAD+-dependent form (cGPDH or GPD1) and a mitochondrial, FAD-dependent form (mGPDH or GPD2). These enzymes catalyze the reversible conversion of dihydroxyacetone phosphate (DHAP) and NADH to glycerol-3-phosphate (G3P) and NAD+ in the cytosol, and the oxidation of G3P to DHAP in the mitochondria, respectively.

The coordinated action of these isoforms constitutes the glycerol-3-phosphate shuttle, a crucial mechanism for the transfer of reducing equivalents from the cytosol to the mitochondrial electron transport chain. This shuttle is particularly important in tissues with high rates of aerobic glycolysis, such as the brain, skeletal muscle, and white adipose tissue.

Beyond its role in cellular respiration, GPDH is a critical link between carbohydrate and lipid metabolism. The product of the cytosolic reaction, glycerol-3-phosphate, is the backbone for the synthesis of triglycerides and phospholipids. Therefore, the activity of GPDH directly influences cellular lipid storage.

This compound as a GPDH Inhibitor

This compound is a naturally occurring alkylresorcinol that has been isolated from various sources, including plants and bacteria. It has been identified as a specific inhibitor of GPDH, making it a valuable tool for studying the physiological roles of this enzyme and a potential lead compound for the development of therapeutics targeting metabolic disorders.

Quantitative Inhibition Data

Studies have determined the half-maximal inhibitory concentration (IC50) of this compound and its analogs against GPDH. This data provides a quantitative measure of their potency as inhibitors.

| Compound | Common Name | Target Enzyme | IC50 Value (µM) | Reference |

| 5-n-Pentadecylresorcinol | Adipostatin A | Glycerol-3-Phosphate Dehydrogenase | 4.1 | [1] |

| 5-Isopentadecylresorcinol | Adipostatin B | Glycerol-3-Phosphate Dehydrogenase | 4.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as a GPDH inhibitor.

Glycerol-3-Phosphate Dehydrogenase (GPDH) Inhibition Assay

This protocol describes a common spectrophotometric method for measuring GPDH activity and its inhibition. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of the enzyme and its substrate, dihydroxyacetone phosphate (DHAP).

Materials:

-

Purified GPDH enzyme (e.g., from rabbit muscle)

-

Dihydroxyacetone phosphate (DHAP) solution

-

NADH solution

-

Triethanolamine buffer (pH 7.6)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of DHAP and NADH in triethanolamine buffer.

-

Prepare a solution of GPDH enzyme in triethanolamine buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Triethanolamine buffer

-

Varying concentrations of this compound (or solvent control)

-

NADH solution

-

GPDH enzyme solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the DHAP solution to each well.

-

-

Data Acquisition:

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Assay for Inhibition of Triglyceride Accumulation in 3T3-L1 Adipocytes

This protocol describes how to assess the effect of this compound on the differentiation of pre-adipocytes and the accumulation of triglycerides, a downstream consequence of GPDH activity.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation cocktail

-

This compound

-

Oil Red O staining solution

-

Phosphate-Buffered Saline (PBS)

-

Formalin solution

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% BCS and antibiotics until confluent.

-

Induce differentiation by switching to DMEM with 10% FBS and a differentiation cocktail containing insulin, dexamethasone, and IBMX.

-

Simultaneously treat the cells with varying concentrations of this compound or a vehicle control.

-

-

Maintenance:

-

After 2-3 days, replace the differentiation medium with DMEM containing 10% FBS and insulin, along with the respective concentrations of this compound.

-

Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days.

-

-

Oil Red O Staining:

-

After the differentiation period, wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the intracellular lipid droplets by incubating with Oil Red O solution for 10-15 minutes.

-

Wash the cells with water to remove excess stain.

-

-

Quantification:

-

Visually assess the extent of lipid accumulation using a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm).

-

Signaling Pathways and Mechanisms of Action

The inhibition of GPDH by this compound has significant implications for cellular metabolism, particularly in adipocytes. The following diagrams illustrate the key pathways affected.

References

An In-Depth Technical Guide on the Antitumor Properties of 5-Pentadecylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Pentadecylresorcinol, a phenolic lipid also known as Cardol, is a natural compound that has demonstrated significant potential as an antitumor agent. Found in sources such as the shells of cashew nuts, Ginkgo biloba, and certain types of propolis, this molecule exhibits potent cytotoxic effects against various cancer cell lines.[1][2][3] Mechanistic studies have revealed that its primary modes of action involve the induction of G0/G1 cell cycle arrest and the initiation of apoptosis through a pathway mediated by reactive oxygen species (ROS) and mitochondrial dysfunction.[1][2] This technical guide provides a comprehensive overview of the current research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms to support further investigation and drug development efforts.

Cytotoxic Activity

This compound has shown potent, dose-dependent cytotoxic and antiproliferative activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below. The compound is particularly effective against colorectal adenocarcinoma and certain breast cancer cell lines.[1][3][4]

Table 1: IC50 Values of this compound (Cardol) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| SW620 | Colorectal Adenocarcinoma | 4.51 ± 0.76 | ~13.0 | [1][2] |

| SW620 | Colorectal Adenocarcinoma | < 3.13 - 5.97 | 6.82 - 13.0 | [4] |

| BT474 | Ductal Carcinoma (Breast) | 4.41 | 9.61 | [3] |

| Chaco | Undifferentiated Lung | < 3.13 - 5.97 | 6.82 - 13.0 | [4] |

| Hep-G2 | Liver Hepatoblastoma | < 3.13 - 5.97 | 6.82 - 13.0 | [4] |

| KATO-III | Gastric Carcinoma | < 3.13 - 5.97 | 6.82 - 13.0 |[4] |

Core Mechanisms of Antitumor Action

Research indicates that this compound exerts its anticancer effects through a coordinated series of cellular events, primarily centered on the induction of oxidative stress, which leads to cell cycle arrest and apoptosis.

Induction of Reactive Oxygen Species (ROS) and Apoptosis

A primary mechanism of this compound is the induction of apoptosis in cancer cells, driven by the generation of intracellular Reactive Oxygen Species (ROS).[1][2] Elevated ROS levels lead to a decrease in the mitochondrial membrane potential, triggering the intrinsic (mitochondrial) apoptotic pathway.[1][2][5] This cascade involves the activation of initiator caspase-9, followed by the executioner caspase-3.[1][2][6] Activated caspase-3 then cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][6] The dependence of this process on ROS has been confirmed by studies where antioxidant treatment mitigated the cell death induced by the compound.[1][2]

Figure 1: ROS-mediated mitochondrial apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G0/G1 transition in SW620 colorectal cancer cells.[1][2] By halting the cell cycle at this checkpoint, the compound prevents cells from entering the S phase (DNA synthesis), thereby inhibiting proliferation. This arrest provides a window for apoptotic mechanisms to take effect before the cell can replicate its DNA. The G1 checkpoint is regulated by complexes of cyclins (like Cyclin D) and cyclin-dependent kinases (CDKs, like CDK4/6), which can be inhibited by CDK inhibitors (e.g., p21, p27). While the exact protein targets of this compound in this pathway are not yet fully elucidated, its effect is a key component of its antiproliferative activity.[7]

Figure 2: Logical diagram of G0/G1 cell cycle arrest induced by this compound.

In Vivo Studies

As of the current literature review, detailed in vivo studies evaluating the antitumor efficacy of purified this compound in animal models have not been extensively reported. The majority of research has focused on its in vitro mechanisms. Future preclinical studies using xenograft or syngeneic tumor models are essential to validate the compound's therapeutic potential, determine its pharmacokinetic and pharmacodynamic properties, and assess its safety profile in a whole-organism context.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to investigate the antitumor properties of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Seed cancer cells (e.g., SW620) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 3: Standard experimental workflow for an MTT-based cytotoxicity assay.

Apoptosis Protein Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and PARP.

-

Cell Lysis: Culture SW620 cells to ~80% confluency and treat with this compound (e.g., 8 and 14 µg/mL) for various time points (e.g., 2, 4, 6, 24 hours).[2] Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight by electrophoresis on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin as a loading control).[2]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspases and PARP indicates apoptosis activation.

Cell Cycle Analysis (Flow Cytometry)

This technique quantifies DNA content in a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Plate cells (e.g., SW620) and treat with this compound at various concentrations for a specified time (e.g., 24-72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count them.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to degrade RNA and ensure specific DNA staining.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect fluorescence data from at least 10,000 cells per sample.

-

Data Interpretation: Generate a DNA content histogram. Use cell cycle analysis software to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak compared to the control indicates a G1 arrest.

Conclusion and Future Directions

This compound is a promising natural anticancer compound that effectively induces G0/G1 cell cycle arrest and ROS-mediated mitochondrial apoptosis in colorectal cancer cells. Its potent cytotoxic activity at low micromolar concentrations highlights its potential for further development.

Key areas for future research include:

-

Elucidation of Upstream Targets: Identifying the direct molecular targets responsible for ROS generation and cell cycle inhibition.

-

In Vivo Efficacy and Toxicology: Conducting comprehensive animal studies to evaluate antitumor activity, establish a therapeutic window, and assess systemic toxicity.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing strategies.

-

Synergistic Combinations: Investigating the potential of this compound in combination with standard chemotherapeutic agents to enhance efficacy and overcome drug resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Animal models and the tumor microenvironment: studies of tumor-host symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent inhibition of tumor survival in vivo by β-lapachone plus taxol: Combining drugs imposes different artificial checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor Animal Models - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

antioxidant potential of 5-Pentadecylresorcinol in vitro

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 5-Pentadecylresorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, a naturally occurring phenolic lipid. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Direct Radical Scavenging Activity

This compound has been investigated for its ability to directly scavenge free radicals, a key mechanism of antioxidant action. While it has been noted that long-chain alkylresorcinols, including this compound, do not exhibit potent activity in some common radical scavenging assays like DPPH and FRAP when compared to standards like ferulic acid, Trolox, and tocopherols, they do show efficacy in other contexts, such as the inhibition of lipid peroxidation[1].

Quantitative Data for Radical Scavenging Activity

Specific IC50 values for this compound in various radical scavenging assays are not extensively reported in the reviewed literature. However, comparative studies indicate its activity is generally lower than that of well-known antioxidants in these specific tests[1].

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound dilutions.

-

Initiation of Reaction: Add an equal volume of the DPPH working solution to the sample and control wells. A blank containing only the solvent should also be prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set period, typically 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can then be determined from a plot of inhibition percentage against concentration.

This assay assesses the ability of an antioxidant to scavenge superoxide radicals (O₂⁻), which are generated in a non-enzymatic system.

Protocol:

-

Reagent Preparation: Prepare solutions of Tris-HCl buffer (16 mM, pH 8.0), Nitroblue Tetrazolium (NBT) (0.3 mM), NADH (0.936 mM), and Phenazine Methosulfate (PMS) (0.12 mM).

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: In a test tube, mix the Tris-HCl buffer, NBT solution, NADH solution, and the sample solution.

-

Initiation of Reaction: Add the PMS solution to the mixture to initiate the generation of superoxide radicals.

-

Incubation: Incubate the reaction mixture at 25°C for 5 minutes.

-

Measurement: Measure the absorbance of the formazan product at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated based on the reduction of absorbance in the presence of the sample compared to a control.

This assay determines the capacity of an antioxidant to scavenge hydroxyl radicals (•OH), typically generated by the Fenton reaction.

Protocol:

-

Reagent Preparation: Prepare solutions of sodium phosphate buffer (pH 7.4), 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid.

-

Sample Preparation: Prepare different concentrations of this compound.

-

Reaction Mixture: In a test tube, add the sample, 2-deoxyribose, FeCl₃, EDTA, and H₂O₂.

-

Initiation of Reaction: Add ascorbic acid to initiate the Fenton reaction.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Color Development: Add thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to the reaction mixture and heat at 90-100°C for 15 minutes to develop a pink color.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Calculation: The scavenging activity is determined by comparing the absorbance of the sample-containing mixture to that of a control.

Reductive Capacity

The reductive capacity of a compound is another indicator of its potential antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay is commonly used for this purpose.

Quantitative Data for FRAP Assay

Similar to the DPPH assay, studies have indicated that this compound does not show potent activity in the FRAP assay compared to other antioxidants[2][3]. Specific quantitative values are not consistently reported in the literature.

Experimental Protocol for FRAP Assay

Protocol:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: Add a small volume of the sample to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time, typically 4 to 30 minutes.

-

Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Inhibition of Lipid Peroxidation

A significant aspect of the antioxidant activity of this compound is its ability to inhibit lipid peroxidation, particularly the oxidation of low-density lipoprotein (LDL). This is a crucial process in the development of atherosclerosis.

Quantitative Data for Inhibition of LDL Oxidation

| Compound | Concentration (µM) | Effect | Reference |

| This compound | 25 | Increased lag time of Cu²⁺-mediated LDL oxidation by 65 min | [4] |

Experimental Protocol for In Vitro LDL Oxidation Inhibition Assay

Protocol:

-

LDL Isolation: Isolate LDL from fresh human plasma by ultracentrifugation.

-

Sample Preparation: Prepare a solution of this compound at the desired concentration.

-

Reaction Mixture: Incubate a known concentration of LDL with this compound for a short period.

-

Initiation of Oxidation: Induce LDL oxidation by adding a solution of a pro-oxidant, typically copper sulfate (CuSO₄).

-

Monitoring Oxidation: Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the change in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: Determine the lag time, which is the time before the rapid onset of lipid peroxidation. An increase in the lag time in the presence of the antioxidant indicates an inhibitory effect.

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound and other alkylresorcinols can exert antioxidant effects by modulating intracellular signaling pathways, notably the Keap1-Nrf2/ARE pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies suggest that alkylresorcinols can promote the nuclear translocation of Nrf2, thereby enhancing the endogenous antioxidant defense system[2][5][6].

Conclusion

The in vitro antioxidant potential of this compound is multifaceted. While its direct radical scavenging activity in assays like DPPH and FRAP may be modest compared to some standards, it demonstrates significant efficacy in inhibiting lipid peroxidation, a pathologically relevant process. Furthermore, its ability to modulate the Nrf2/ARE signaling pathway suggests an indirect but potent mechanism for enhancing cellular antioxidant defenses. These findings underscore the potential of this compound as a valuable compound for further investigation in the development of novel antioxidant-based therapeutic strategies. Future research should focus on generating more comprehensive quantitative data on its radical scavenging capabilities and further elucidating the molecular details of its interaction with the Keap1-Nrf2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Method for assessing X-ray-induced hydroxyl radical-scavenging activity of biological compounds/materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3.6.3. Hydroxyl Radical Scavenging Activity [bio-protocol.org]

- 6. scribd.com [scribd.com]

The Potential of Alkylresorcinols as Larvicides against Aedes aegypti: A Technical Overview

Disclaimer: Direct research on the larvicidal activity of 5-Pentadecylresorcinol specifically against the yellow fever mosquito, Aedes aegypti, is not extensively available in publicly accessible literature. This guide, therefore, provides an in-depth technical overview of the larvicidal properties of structurally related alkylresorcinols, primarily derived from cashew nut shell liquid (CNSL) of Anacardium occidentale. These compounds, including anacardic acid, cardol, and cardanol, share a similar phenolic structure with a long alkyl chain, making them relevant comparators for understanding the potential of this compound as a larvicide.

This document is intended for researchers, scientists, and drug development professionals interested in the exploration of natural compounds for vector control.

Quantitative Larvicidal Activity of Anacardium occidentale Derivatives

The larvicidal efficacy of extracts and isolated compounds from Anacardium occidentale against Aedes aegypti has been evaluated in several studies. The following tables summarize the key quantitative data, presenting the median lethal concentration (LC50) and the lethal concentration required to kill 90% of the larval population (LC90).

Table 1: Larvicidal Activity of Anacardium occidentale Shell Waste Extracts against Aedes aegypti Larvae

| Extract/Fraction | LC50 (mg/L) | LC90 (mg/L) | Reference |

| Ethanol Extract | 3.29 | 8.13 | [1] |

| Hexane Extract | 7.31 | 13.55 | [1] |

| Dichloromethane Fraction | 9.70 | 18.44 | [2] |

| Hexane Fraction | 4.01 | 11.29 | [2] |

| Cashew Nut Shell Liquid (CNSL) | 6.55 | 10.98 | [3] |

Table 2: Larvicidal and Pupicidal Activity of Phenolic Lipids from Anacardium occidentale Nutshell against Aedes aegypti

| Compound | Bioassay Stage | LC50 (mg/L) | Reference |

| Anacardic Acid | Larvicidal | 5.4 - 22.6 | [4] |

| Cardol | Larvicidal | 5.4 - 22.6 | [4] |

| Cardol | Pupicidal | 90.8 - 109.7 | [4] |

Experimental Protocols

The following sections detail the typical methodologies employed in the assessment of the larvicidal activity of Anacardium occidentale derivatives against Aedes aegypti.

Mosquito Rearing

-

Colony Maintenance: Aedes aegypti larvae are typically reared in plastic trays containing dechlorinated water.

-

Feeding: Larvae are fed a diet of ground fish food, dog biscuits, or a mixture of yeast and ground pet food.

-

Environmental Conditions: The rearing facility is maintained at a controlled temperature (e.g., 27±2°C), relative humidity (e.g., 75-85%), and a photoperiod of 12:12 hours (light:dark).

Preparation of Extracts and Test Solutions

-

Extraction: Dried and powdered plant material (e.g., cashew nut shells) is subjected to solvent extraction, commonly using ethanol or hexane.

-

Fractionation: The crude extract may be further fractionated using different solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to isolate compound classes.

-

Stock Solution: A stock solution of the extract or isolated compound is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

-

Test Concentrations: Serial dilutions of the stock solution are prepared to obtain a range of test concentrations.

Larvicidal Bioassay

The larvicidal bioassays are generally performed according to the standard guidelines of the World Health Organization (WHO).

-

Test Subjects: Late third or early fourth instar larvae of Aedes aegypti are used for the bioassays.

-

Experimental Setup: A specified number of larvae (e.g., 20-25) are introduced into beakers or cups containing a defined volume of dechlorinated water and the test solution at a specific concentration.

-

Controls: A positive control (e.g., a known synthetic larvicide like Temephos) and a negative control (containing only the solvent) are run in parallel.

-

Mortality Assessment: Larval mortality is recorded after a specific exposure period, typically 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 and LC90 values.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflow for evaluating larvicidal activity and a hypothetical mechanism of action for alkylresorcinols.

Caption: Experimental workflow for larvicidal activity assessment.

Caption: Hypothetical mechanism of action for alkylresorcinols.

Potential Mechanisms of Action

While the precise molecular targets of alkylresorcinols in Aedes aegypti larvae are not fully elucidated, their chemical structure suggests several potential mechanisms of action. The long, lipophilic alkyl chain can facilitate the disruption of cellular membranes, leading to loss of integrity and cell death. Furthermore, the phenolic head group may interact with and inhibit the function of essential enzymes or bind to neuronal receptors, leading to neurotoxicity. Further research is required to pinpoint the specific signaling pathways affected by these compounds.

Conclusion

Alkylresorcinols derived from Anacardium occidentale demonstrate significant larvicidal activity against Aedes aegypti. Their natural origin and potent efficacy make them promising candidates for the development of novel, environmentally friendly mosquitocidal agents. The data and protocols summarized in this guide provide a solid foundation for further research into the larvicidal properties of this compound and other related alkylresorcinols. Future studies should focus on elucidating their precise mechanisms of action, evaluating their safety profile for non-target organisms, and developing stable formulations for field application.

References

- 1. oatext.com [oatext.com]

- 2. Characterization and bioassay for larvicidal activity of Anacardium occidentale (cashew) shell waste fractions against dengue vector Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Larvicidal and pupicidal activities of eco-friendly phenolic lipid products from Anacardium occidentale nutshell against arbovirus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 5-Pentadecylresorcinol in Rye Bran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pentadecylresorcinol (C15:0) is a member of the 5-n-alkylresorcinol (AR) family, a class of phenolic lipids found in high concentrations in the outer layers of cereal grains, particularly wheat and rye.[1][2] These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse biological activities, including antioxidant, antimicrobial, and antiproliferative properties.[2][3] As a component of the human diet, primarily through the consumption of whole-grain products, understanding the natural occurrence and properties of specific AR homologues like this compound is of paramount importance.[1] This technical guide provides an in-depth overview of the presence of this compound in rye bran, detailing its quantification, methods of analysis, and potential biological significance.

Quantitative Data

The concentration of this compound in rye bran is part of a broader profile of 5-n-alkylresorcinol homologues. While it is not the most abundant homologue, its presence is consistently reported in analytical studies of rye. The total alkylresorcinol content in rye bran can be substantial, with studies reporting values ranging from 2034 to 4800 µg/g of dry matter.[4] The following table summarizes the typical composition of major alkylresorcinol homologues found in rye, with an indication of the relative abundance of this compound.

| Homologue | Alkyl Chain | Typical Concentration Range in Rye Grain (mg/kg DM) | Relative Abundance in Rye |

| This compound | C15:0 | Reported, but typically the least abundant saturated homologue | Low |

| 5-Heptadecylresorcinol | C17:0 | Variable, contributes significantly to the total AR content | High |

| 5-Nonadecylresorcinol | C19:0 | Often one of the most abundant homologues | High |

| 5-Heneicosylresorcinol | C21:0 | Often one of the most abundant homologues | High |

| 5-Tricosylresorcinol | C23:0 | Present in lower concentrations than C17-C21 | Medium |

| 5-Pentacosylresorcinol | C25:0 | Present in lower concentrations than C17-C21 | Medium |

| Total Alkylresorcinols | ~720 - 1284 |

Note: The exact concentration of this compound can vary depending on the rye cultivar, growing conditions, and the specific bran fraction analyzed. One study on wheat grain reported a concentration of 8.0 µg/g for C15:0, highlighting its presence as a minor component.[1]

Experimental Protocols

The analysis of this compound in rye bran involves several key steps, from extraction to quantification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction of Alkylresorcinols from Rye Bran

a) Acetone Extraction (for cereal grains and products):

-

Weigh a representative sample of finely ground rye bran.

-

Add acetone to the sample in a solid-to-solvent ratio of 1:10 (w/v).

-

Homogenize the mixture.

-

Shake the mixture at room temperature for an extended period (e.g., 24 hours) to ensure exhaustive extraction.[5]

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant containing the extracted alkylresorcinols.

-

The solvent is then evaporated, and the residue is reconstituted in a suitable solvent for analysis.[5]

b) Hot 1-Propanol Extraction (for bread and baked goods):

-

For products with a complex matrix like bread, a hot solvent extraction is more effective.[6]

-

Weigh a lyophilized and ground sample.

-

Add 1-propanol and heat the mixture under reflux for a defined period.

-

Cool the mixture and filter to separate the extract.

-

Evaporate the solvent and redissolve the residue for analysis.

Purification of the Extract (Optional but Recommended)

-

For cleaner samples and to reduce matrix interference, a solid-phase extraction (SPE) step can be employed.

-

Use a silica-based or other suitable SPE cartridge.

-

Condition the cartridge with an appropriate solvent.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove lipids.

-

Elute the alkylresorcinols with a more polar solvent or solvent mixture.

Quantification and Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The hydroxyl groups of the alkylresorcinols are silylated to increase their volatility for GC analysis. This is typically done using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[7]

-

GC Separation:

-

Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.[4]

-

Carrier Gas: Helium is the standard carrier gas.[4]

-

Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to separate the different homologues. A typical program might start at 60°C and ramp to 280°C.[4]

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is typically used.[4]

-

Detection Mode: Selected Ion Monitoring (SIM) is often employed for higher sensitivity and specificity, targeting the characteristic ions of the derivatized alkylresorcinols.

-

b) High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 or C8 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, like formic acid) and an organic solvent (like acetonitrile or methanol) is used for elution.[8]

-

Detection:

-

Diode Array Detector (DAD): Provides spectral information and is a common detector for HPLC analysis of phenolic compounds.

-

Mass Spectrometry (MS): LC-MS provides high sensitivity and structural information, allowing for confident identification and quantification.[3]

-

Biological Activity and Signaling Pathways

5-Alkylresorcinols as a class have been shown to exhibit a range of biological activities. Of particular interest to drug development professionals is their potential to modulate cellular signaling pathways. Recent research has indicated that 5-alkylresorcinols can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[9] This pathway is a key component of the innate immune system and is implicated in inflammatory responses and the progression of certain diseases, including some cancers.

The proposed mechanism involves the suppression of the TLR4/MYD88/NF-κB signaling cascade.[9] By inhibiting this pathway, 5-alkylresorcinols may exert anti-inflammatory and anti-cancer effects.

Visualizations

Caption: Experimental workflow for the extraction and analysis of this compound.

Caption: Inhibition of the TLR4 signaling pathway by 5-Alkylresorcinols.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkylresorcinols in cereals and cereal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Extraction and Purification of 5-Pentadecylresorcinol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract